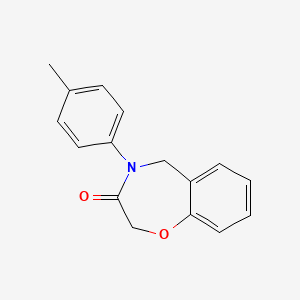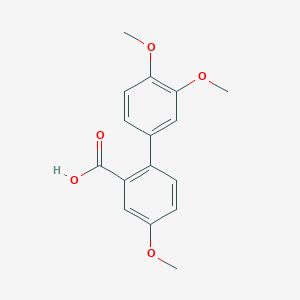
2-(2,3-Dichlorophenyl)-5-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)-5-fluorobenzoic acid, 95% (2,3-DCPFBA-95%) is an organic compound with a wide range of applications in scientific research. It is a fluorinated benzoic acid derivative which can be synthesized from the reaction of 2,3-dichlorophenol and 5-fluoro-2-nitrobenzoic acid. This compound has been widely used in biochemistry, pharmacology and medicinal chemistry due to its biochemical and physiological effects.
科学的研究の応用
2,3-DCPFBA-95% has been widely used in scientific research due to its biochemical and physiological effects. It has been used in studies of enzyme inhibition, drug metabolism, and drug-target interactions. It has also been used in studies of protein-protein interactions, signal transduction, and in the development of new drugs. Additionally, it has been used in studies of cell cycle regulation and apoptosis.
作用機序
2,3-DCPFBA-95% has been shown to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. It has also been shown to inhibit the activity of several other enzymes, including protein kinases and phosphatases, as well as several other proteins involved in signal transduction. Furthermore, it has been shown to interact with several drug targets, including G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
2,3-DCPFBA-95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in drug metabolism, as well as several other proteins involved in signal transduction. Additionally, it has been shown to interact with several drug targets, including G-protein coupled receptors and ion channels. Furthermore, it has been shown to have several effects on cell cycle regulation and apoptosis.
実験室実験の利点と制限
The advantages of using 2,3-DCPFBA-95% in laboratory experiments include its low cost, its availability, and its ability to act as an inhibitor of several enzymes involved in drug metabolism. Additionally, it has been shown to interact with several drug targets, including G-protein coupled receptors and ion channels. The main limitation of using 2,3-DCPFBA-95% in laboratory experiments is its potential to cause adverse effects in humans, such as skin irritation and allergic reactions.
将来の方向性
There are a number of potential future directions for the use of 2,3-DCPFBA-95%. These include further research into its biochemical and physiological effects, as well as its potential for use in drug development. Additionally, further research into its potential for use in the treatment of various diseases, such as cancer, could be explored. Additionally, further research into its potential for use as a diagnostic tool could be explored. Finally, further research into its potential for use in the development of new drugs and therapies could be explored.
合成法
2,3-DCPFBA-95% can be synthesized through the reaction of 2,3-dichlorophenol and 5-fluoro-2-nitrobenzoic acid. The reaction is conducted in a two-phase system consisting of an organic solvent and aqueous sodium hydroxide. The organic phase contains the 2,3-dichlorophenol and the 5-fluoro-2-nitrobenzoic acid, while the aqueous phase contains the sodium hydroxide. The reaction is conducted at a temperature of 80°C for 6 hours. After the reaction is complete, the 2,3-DCPFBA-95% is isolated by extraction and crystallization.
特性
IUPAC Name |
2-(2,3-dichlorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-9(12(11)15)8-5-4-7(16)6-10(8)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUWYRNPQIDIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681118 |
Source


|
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184060-56-7 |
Source


|
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)






